

Milbemycin A4 Oxime: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Milbemycin A4 oxime*

Cat. No.: *B023078*

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An In-depth Examination of its Physicochemical Properties, Bioactivity, and Analytical Methodologies

Milbemycin A4 oxime, a prominent macrocyclic lactone, is a semi-synthetic derivative of the fermentation products of *Streptomyces hygroscopicus aureolacrimosus*. It is a key component of the broad-spectrum antiparasitic agent, milbemycin oxime, which is widely used in veterinary medicine. This technical guide provides a comprehensive overview of its molecular characteristics, mechanisms of action, and relevant experimental protocols for researchers, scientists, and drug development professionals.

Core Molecular and Physicochemical Properties

Milbemycin A4 oxime is distinguished by its complex 16-membered macrocyclic lactone structure. Its fundamental properties are summarized below.

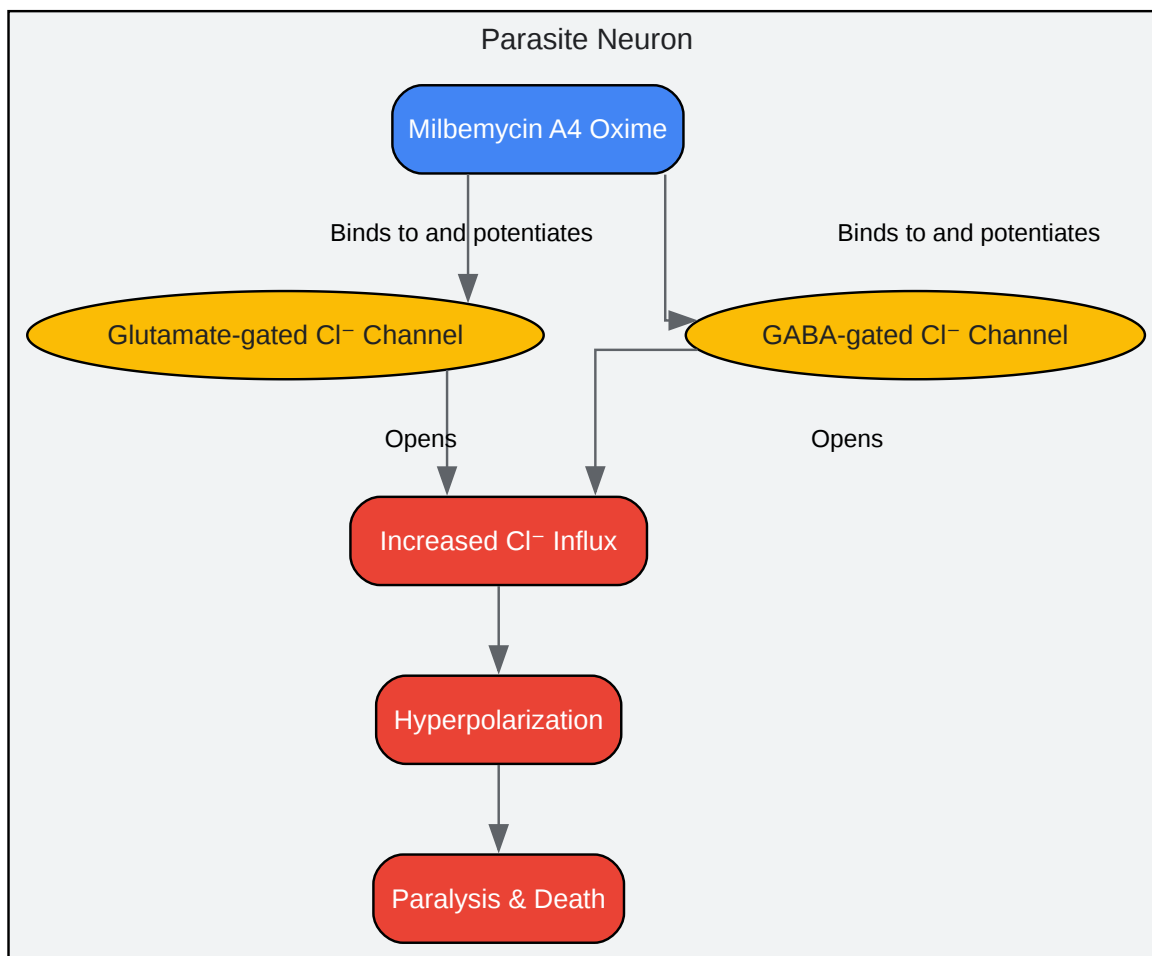
Property	Value	Reference
Molecular Formula	C ₃₂ H ₄₅ NO ₇	
Molecular Weight	555.7 g/mol	
CAS Number	93074-04-5	
Appearance	White or light yellow powder	
Solubility	Very soluble in anhydrous ethanol and ethyl acetate. Soluble in methanol and DMF. Sparingly soluble in DMSO.	

Antiparasitic and Antifungal Mechanisms of Action

The bioactivity of **Milbemycin A4 oxime** extends to both parasites and fungi, operating through distinct molecular mechanisms.

Antiparasitic Mechanism of Action

In invertebrates, the primary target of **milbemycin A4 oxime** is the nervous system. It potentiates neurotransmission at inhibitory synapses by acting on glutamate-gated and GABA-gated chloride channels. This leads to an increased influx of chloride ions into nerve cells, causing hyperpolarization of the neuronal membrane and subsequent flaccid paralysis and death of the parasite.

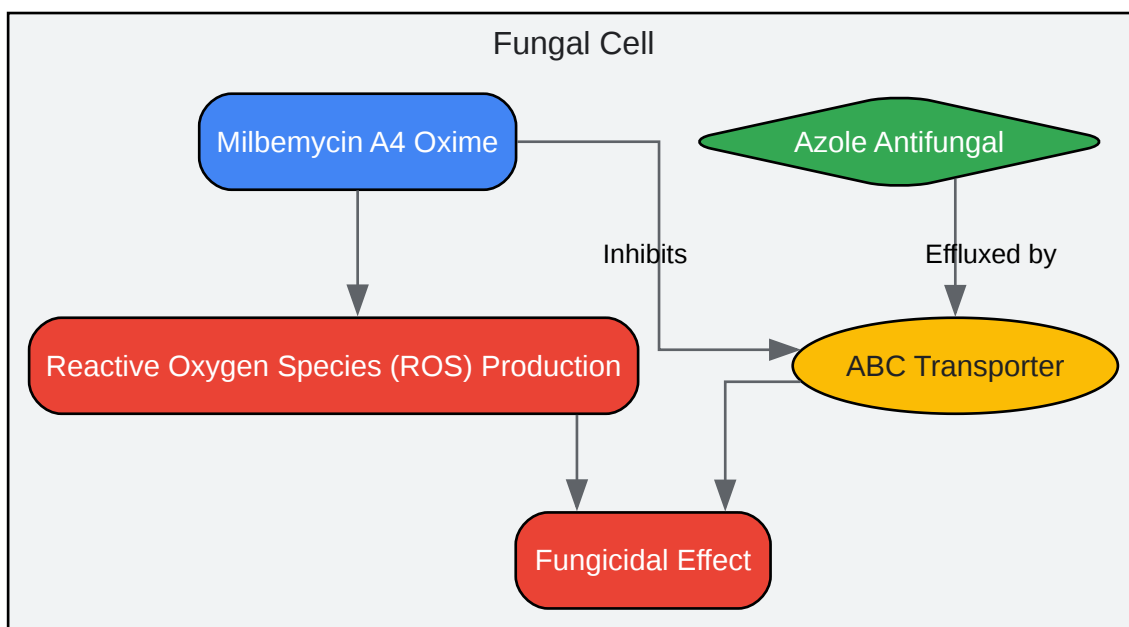


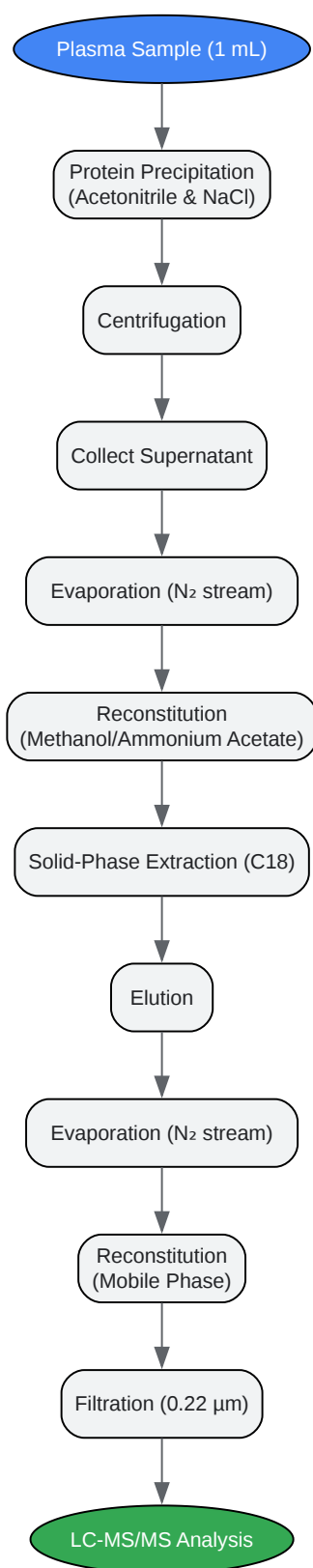
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Antiparasitic Mechanism of **Milbemycin A4 Oxime**.

Antifungal Mechanism of Action

Milbemycin A4 oxime also exhibits notable antifungal activity, particularly against *Candida* species like *C. glabrata* and *C. albicans*. Its primary antifungal mechanism involves the inhibition of ATP-binding cassette (ABC) transporters, which are responsible for effluxing antifungal drugs from the fungal cell. By blocking these transporters, **milbemycin A4 oxime** can reverse azole resistance. Additionally, it is suggested that its fungicidal activity may be linked to the formation of reactive oxygen species (ROS) within the fungal cells.





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